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Compound of Interest

Compound Name: 7-Bromoquinolin-8-ol

Cat. No.: B152725

CAS Number: 13019-32-4

This technical guide provides an in-depth overview of the chemical and physical properties,
synthesis, spectroscopic data, safety and handling, and biological applications of 7-
Bromogquinolin-8-ol. This document is intended for researchers, scientists, and professionals
in the field of drug development and chemical research.

Chemical and Physical Properties

7-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline. It presents as a white
solid or powder and is characterized by the following properties.[1][2]
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Property Value Reference
CAS Number 13019-32-4 [1]
Molecular Formula CoHeBrNO [1]
Molecular Weight 224.05 g/mol [1]
Appearance White solid/powder [1112]
Melting Point 138-143 °C [1][2]

Boiling Point (Predicted)

327.9+22.0°C

Density (Predicted)

1.705 = 0.06 g/cm?

pKa (Predicted)

2.43 +£0.50

Solubility

Solvent Solubility
Water Insoluble
Acetonitrile Soluble
Acetone Soluble
Ethyl acetate Soluble
Chloroform Soluble
Dichloromethane Soluble
Benzene Soluble
Toluene Soluble
Hexane Soluble

Methanol/Acetone mixture

Marginally soluble

Spectroscopic Data
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Detailed experimental spectroscopic data for 7-Bromoquinolin-8-ol is not readily available in
the public domain. However, data for closely related compounds and predicted values can be

used for characterization.

Mass Spectrometry: The electron ionization mass spectrum of 7-Bromoquinolin-8-ol shows a
molecular ion peak (M+H) at m/z 224, corresponding to the protonated molecule.

Fragment m/z Relative Intensity (%)
[M+H]* 224 100
145 32

NMR Spectroscopy: Specific *H and 3C NMR spectra for 7-Bromoquinolin-8-ol are not
available. For reference, the *H NMR data for the related compound 7-bromo-5-chloro-8-
hydroxyquinoline shows characteristic aromatic proton signals.[3] It is expected that the *H
NMR spectrum of 7-Bromoquinolin-8-ol would exhibit complex spin-spin coupling patterns in
the aromatic region (approximately 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy: An experimental IR spectrum for 7-Bromoquinolin-8-ol is not
available. The spectrum would be expected to show characteristic absorption bands for O-H
stretching (around 3200-3600 cm~1), C-H aromatic stretching (around 3000-3100 cm~1), C=C
and C=N aromatic ring stretching (around 1400-1600 cm~1), and C-Br stretching (in the
fingerprint region).

Synthesis of 7-Bromoquinolin-8-ol

7-Bromogquinolin-8-ol can be synthesized from 8-hydroxyquinoline via electrophilic
bromination. Two common methods are described below.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent.
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Washing with
N-Bromosuccinimide Water, Hexane,

Chloroform, 0-40 °C, 18h Evaporation Crude_Product_1 Diethyl Ether

8-Hydroxyquinoline

7-Bromoquinolin-8-ol

Click to download full resolution via product page
Synthesis of 7-Bromoquinolin-8-ol using NBS.
Experimental Protocol:
» Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a reaction vessel.
e Cool the solution to 0 °C.
o Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
o Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

» Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl
acetate and hexane (1:9).

» Upon completion, evaporate the solvent under vacuum.

e Wash the crude product with water, followed by hexane and diethyl ether to yield 7-
bromoquinolin-8-ol as a white solid.[4]

Method 2: Bromination with Molecular Bromine

This method employs molecular bromine for the bromination reaction.

Alumina Column
Molecular Bromine Washing with Drying (Na2S04) Chromatography

-S-Hydroxyquinu\ine Chloroform, RT, 2 days - 5% NaHCO3 solution -OrganiciLayer Concentration -CrudeiProductiz Ethyl acetate/Hexane, 7-Bromoquinolin-8-ol

Click to download full resolution via product page
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Synthesis of 7-Bromoquinolin-8-ol using Molecular Bromine.
Experimental Protocol:

o Dissolve 8-hydroxyquinoline (1 equivalent) in distilled chloroform at room temperature,
protecting the reaction from light.

o Slowly add a solution of molecular bromine (different equivalents can be used) in chloroform
over a period of 10 minutes.

« Stir the reaction mixture continuously for 2 days at room temperature.
o Monitor the reaction progress by TLC.
o After completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).

» Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the target product by alumina column chromatography using a mixture of ethyl acetate
and hexane (1:5) as the eluent.[4]

Safety and Hazards

7-Bromogquinolin-8-ol is a hazardous substance and should be handled with appropriate
safety precautions.

Hazard Statement GHS Classification

H301: Toxic if swallowed Acute toxicity, Oral (Category 3)
H317: May cause an allergic skin reaction Skin sensitization (Category 1)
H318: Causes serious eye damage Serious eye damage (Category 1)

H360: May damage fertility or the unborn child Reproductive toxicity (Category 1B)

H410: Very toxic to aquatic life with long lasting Hazardous to the aquatic environment, long-

effects term hazard (Category 1)
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Precautionary Measures:

» Obtain special instructions before use.

» Do not handle until all safety precautions have been read and understood.
e Avoid breathing dust.

e Wash skin thoroughly after handling.

e Do not eat, drink or smoke when using this product.

o Wear protective gloves, clothing, eye, and face protection.

e Avoid release to the environment.

Biological Applications and Drug Development

7-Bromoquinolin-8-ol serves as a versatile precursor for the synthesis of various derivatives
with potential pharmacological activities. The 8-hydroxyquinoline scaffold is a known
pharmacophore with a broad range of biological effects, including antimicrobial, anticancer, and
antifungal properties.[1]

Precursor for Antimicrobial Agents

A notable application of 7-Bromoquinolin-8-ol is in the synthesis of 5-amino-7-bromoquinolin-
8-yl sulfonates, which have demonstrated antimicrobial activity.[1][5][6]

Na2S204 R-SO2

Cl
7-Bromoquinolin-8-ol NaNO2 / HCl Nitrosation THF/W%[ReductiorD—>[5»Amino-7-bromuquinulin-8»o| Triethylamine, THF SuIfonylaliorD—PG»Amino-?-bromuquinulin-S»yl sulfonateg

Click to download full resolution via product page
Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.

Experimental Protocol for Antimicrobial Testing (Agar Well Diffusion Method - Generalized): The
antibacterial activity of the synthesized sulfonate derivatives was evaluated against various

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b152725?utm_src=pdf-body
https://www.acgpubs.org/files/20230325124209A7-385-RNP-2211-2628-SI.pdf
https://www.benchchem.com/product/b152725?utm_src=pdf-body
https://www.acgpubs.org/files/20230325124209A7-385-RNP-2211-2628-SI.pdf
https://www.ajol.info/index.php/bcse/article/download/216505/204203
https://pubchem.ncbi.nlm.nih.gov/compound/8-Quinolinol_-5-bromo
https://www.benchchem.com/product/b152725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Gram-positive and Gram-negative bacteria.[1]

Prepare nutrient agar plates and inoculate them with the test bacterial strains.
Create wells of a defined diameter in the agar plates.

Fill the wells with solutions of the test compounds at a specific concentration (e.g., 100
pg/mL in DMSO).

Use a standard antibiotic (e.g., amoxiclav) as a positive control and the solvent (DMSO) as a
negative control.

Incubate the plates at 37 °C for 24 hours.

Measure the diameter of the zone of inhibition around each well to determine the
antibacterial activity.

Metal Complexes in Drug Development

Zinc(ll) complexes incorporating 7-bromoquinolin-8-ol as a ligand have been synthesized and

investigated for their antimicrobial and cytotoxic activities.[7] The chelation of the metal ion can

enhance the biological activity of the parent ligand.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay - Generalized): The cytotoxic

effects of these zinc complexes were evaluated against cancer cell lines.

Seed cancer cells (e.g., HCT 116) in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified period (e.qg.,
24 or 48 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate to allow the formation of formazan crystals by viable cells.

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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o Calculate the percentage of cell viability and determine the I1Cso (half-maximal inhibitory
concentration) value for each compound.

Conclusion

7-Bromoquinolin-8-ol is a valuable synthetic intermediate with significant potential in the
development of new therapeutic agents. Its well-defined chemical properties and synthetic
accessibility make it an attractive starting material for the generation of diverse molecular
libraries. Further investigation into the biological activities of 7-Bromoquinolin-8-ol and its
derivatives, along with detailed spectroscopic characterization, will continue to be of high
interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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